molecular formula C19H17Cl2N5O3 B11609203 7-(3,4-dichlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-dichlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11609203
M. Wt: 434.3 g/mol
InChI Key: NSMLNNXMCANTSI-UHFFFAOYSA-N
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Description

7-[(3,4-DICHLOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-DICHLOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 3,4-dichlorophenyl and furan-2-ylmethyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would also be essential to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-DICHLOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

7-[(3,4-DICHLOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-[(3,4-DICHLOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-[(3,4-DICHLOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of both the 3,4-dichlorophenyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17Cl2N5O3

Molecular Weight

434.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H17Cl2N5O3/c1-24-16-15(17(27)25(2)19(24)28)26(10-11-5-6-13(20)14(21)8-11)18(23-16)22-9-12-4-3-7-29-12/h3-8H,9-10H2,1-2H3,(H,22,23)

InChI Key

NSMLNNXMCANTSI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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